
Indisulam
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Indisulam has been evaluated in various clinical settings, particularly for hematological malignancies and solid tumors. Below are key findings from clinical studies:
- Acute Myeloid Leukemia (AML) :
- T-Cell Acute Lymphoblastic Leukemia (T-ALL) :
- Solid Tumors :
- Metastatic Breast Cancer :
Preclinical Studies
This compound has been extensively studied in preclinical models across various cancer types:
- Colorectal Cancer : In vitro studies showed that this compound inhibited the growth of colorectal cancer cell lines such as HCT116 and SW620 by downregulating genes associated with tumor resistance .
- Neuroblastoma : Research indicated that this compound effectively reduced growth and viability in neuroblastoma cell lines, demonstrating increased caspase activity indicative of apoptosis .
- Cervical Cancer : In vivo studies using xenograft models confirmed that treatment with this compound significantly decreased tumor volume and proliferation rates compared to control groups .
Data Table: Summary of Clinical Trials Involving this compound
Study Type | Cancer Type | Combination Therapy | Response Rate | Key Findings |
---|---|---|---|---|
Phase 2 | Acute Myeloid Leukemia | Idarubicin + Cytarabine | 35% | Median response duration: 5.3 months |
Phase 2 | T-Cell Acute Lymphoblastic Leukemia | None | Significant | Induces apoptosis via RBM39 degradation |
Phase II | Metastatic Breast Cancer | Capecitabine | TBD | Potential improvement over monotherapy |
Preclinical | Colorectal Cancer | None | N/A | Inhibits growth in HCT116 and SW620 cell lines |
Preclinical | Neuroblastoma | None | N/A | Induces apoptosis in IMR-32 cells |
Wirkmechanismus
Target of Action
Indisulam, an aryl sulfonamide, primarily targets the RNA splicing factor RBM39 . RBM39 is a critical component of the spliceosome, a complex that is essential for the proper splicing of pre-mRNA. By targeting RBM39, this compound can influence RNA splicing and, consequently, gene expression .
Mode of Action
This compound acts as a molecular glue, promoting the interaction between RBM39 and the DCAF15 E3 ligase substrate receptor . This interaction leads to the ubiquitination of RBM39, marking it for degradation by the proteasome . As a result, RBM39 levels decrease, leading to an accumulation of splicing errors and inhibition of cell growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RNA splicing pathway. By degrading RBM39, this compound disrupts the normal functioning of the spliceosome, leading to errors in RNA splicing . This disruption can affect multiple downstream pathways, as the splicing of pre-mRNA is a critical step in gene expression. Additionally, this compound has been found to inhibit the expression of topoisomerase IIα (TOP2A), a key enzyme involved in DNA replication and transcription .
Result of Action
The molecular effect of this compound is the degradation of RBM39, leading to disruption of RNA splicing . On a cellular level, this results in growth inhibition and can induce senescence in cancer cells . In multiple myeloma cells, this compound has been shown to cause DNA damage and inhibit cell proliferation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect this compound’s action. It has been found that this compound can synergize with certain drugs, such as melphalan, to enhance its anti-tumor effect . Additionally, the genetic makeup of the individual, including mutations in the target RBM39 or components of the degradation complex, can influence the sensitivity or resistance to this compound
Biochemische Analyse
Biochemical Properties
Indisulam promotes the interaction between DCAF15 and RBM39 . This interaction is crucial for the biochemical reactions that this compound is involved in. The nature of these interactions involves the ubiquitin-mediated degradation of RBM39 .
Cellular Effects
This compound has an inhibitory effect on the proliferation of gastric cancer cells . This effect is dependent on DCAF15 . This compound promotes the ubiquitin-mediated RBM39 degradation and RBM39 colocalizes with DCAF15 in the nucleus .
Molecular Mechanism
The molecular mechanism of this compound involves enhancing RBM39 ubiquitination and degradation by promoting its interaction with DCAF15 . This process inhibits the proliferation of gastric cancer cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Indisulam wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 3-Chlorindol mit Benzolsulfonylchlorid in Gegenwart einer Base beinhaltet. Die Reaktion findet typischerweise unter kontrollierten Temperatur- und Druckbedingungen statt, um die Bildung des gewünschten Produkts zu gewährleisten. Die Zwischenprodukte werden dann weiter mit Sulfonamidderivaten umgesetzt, um this compound zu ergeben .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess umfasst strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Indisulam durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxid- und Sulfonderivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Aminderivate umwandeln.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Chlorindol-Einheit.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden unter basischen Bedingungen eingesetzt.
Hauptprodukte:
Oxidation: Sulfoxid- und Sulfonderivate.
Reduktion: Aminderivate.
Substitution: Verschiedene substituierte Indolderivate.
Vergleich Mit ähnlichen Verbindungen
Sulfonamides: Other sulfonamide derivatives such as sulfamethoxazole and sulfadiazine share structural similarities with indisulam but differ in their biological activities and targets.
Indole Derivatives: Compounds like indomethacin and indole-3-carbinol also contain the indole moiety but have distinct pharmacological properties.
Uniqueness: this compound’s uniqueness lies in its dual functionality as both a sulfonamide and an indole derivative, allowing it to interact with multiple molecular targets. Its ability to induce degradation of RBM39 and cause aberrant splicing sets it apart from other anticancer agents .
This compound continues to be a subject of extensive research due to its potential therapeutic applications and unique chemical properties. Its role in cancer treatment and its mechanism of action make it a promising candidate for further development and clinical use.
Biologische Aktivität
Indisulam, chemically known as N1-(3-Chloro-1H-indol-7-yl)-1,4-benzenedisulfonamide, is an aryl sulfonamide compound recognized for its selective anticancer properties. It functions primarily as a molecular glue , facilitating the ubiquitination and subsequent proteasomal degradation of specific proteins involved in cancer cell proliferation and migration. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and relevant research findings.
This compound operates through several key mechanisms:
- Ubiquitination and Degradation : this compound promotes the degradation of the RNA-binding motif protein 39 (RBM39) by enhancing its interaction with DCAF15, a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This action leads to aberrant pre-mRNA splicing and subsequent cellular effects that inhibit cancer cell proliferation .
- Inhibition of Cell Migration : Recent studies indicate that this compound can inhibit gastric cancer cell migration by promoting the degradation of ZEB1, a transcription factor associated with epithelial-to-mesenchymal transition (EMT) and metastasis. This effect is mediated through enhanced ubiquitination of ZEB1, leading to decreased expression levels of N-cadherin, a marker for EMT .
- Cell Cycle Arrest : this compound induces cell cycle arrest in the G1 phase in various cancer cell lines, contributing to its antiproliferative effects .
- Carbonic Anhydrase Inhibition : The compound also acts as a high-affinity inhibitor of carbonic anhydrase isozyme XII (hCA XII), which has implications in tumor pH regulation and cellular metabolism .
Efficacy in Cancer Models
This compound has demonstrated significant efficacy in preclinical cancer models:
- In vitro Studies : this compound has been shown to reduce the viability of various cancer cell lines, including HCT-116 cells, with an IC50 value of approximately 0.56 μM. It effectively suppresses proliferation and induces apoptosis in these cells .
- In vivo Studies : Combination therapies involving this compound have exhibited synergistic effects with other chemotherapeutic agents, such as carboplatin. This synergy is attributed to this compound's ability to downregulate glutathione synthetase mRNA levels, enhancing the cytotoxicity of platinum-based drugs in xenograft models .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in clinical settings:
- Phase I Trials : A phase I pharmacokinetic study indicated that this compound could be safely administered in combination with other agents, showing promising anti-tumor activity across various cancer types .
- Resistance Mechanisms : Research has identified factors that modulate sensitivity to this compound, including genetic alterations in cancer cells that may confer resistance. For instance, loss-of-function studies on DCAF15 revealed its critical role in mediating the degradation of RBM39, thus influencing sensitivity to this compound treatment .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
4-N-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4S2/c15-12-8-17-14-11(12)2-1-3-13(14)18-24(21,22)10-6-4-9(5-7-10)23(16,19)20/h1-8,17-18H,(H2,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETFNECMODOHTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)NC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168008 | |
Record name | Indisulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
E7070 is a novel sulfonamide antitumoragent that exhibits potent antitumoractivity in vitro and in vivo. This compound affects cell cycleprogression in human tumor cells | |
Record name | Indisulam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06370 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
165668-41-7 | |
Record name | Indisulam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165668-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indisulam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165668417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indisulam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06370 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indisulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDISULAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ98J3NM90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.